molecular formula C13H14N2 B3163379 C-Pyridin-3-yl-C-p-tolyl-methylamine CAS No. 883546-81-4

C-Pyridin-3-yl-C-p-tolyl-methylamine

Cat. No.: B3163379
CAS No.: 883546-81-4
M. Wt: 198.26 g/mol
InChI Key: AKNMQRAKXSIYTE-UHFFFAOYSA-N
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Description

C-Pyridin-3-yl-C-p-tolyl-methylamine is a chemical compound with the molecular formula C13H14N2. It is used primarily in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes both a pyridine ring and a tolyl group, making it a versatile molecule for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-Pyridin-3-yl-C-p-tolyl-methylamine typically involves the reaction of pyridine derivatives with tolyl compounds under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

C-Pyridin-3-yl-C-p-tolyl-methylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction could produce various amines .

Scientific Research Applications

C-Pyridin-3-yl-C-p-tolyl-methylamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of C-Pyridin-3-yl-C-p-tolyl-methylamine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions with the target molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a pyridine ring and a tolyl group, which provides distinct chemical properties and reactivity. This makes it particularly valuable in research settings where specific interactions and reactions are required .

Properties

IUPAC Name

(4-methylphenyl)-pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-10-4-6-11(7-5-10)13(14)12-3-2-8-15-9-12/h2-9,13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNMQRAKXSIYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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